molecular formula C8H14N2S B8485970 1-(Bicyclo[2.2.1]heptan-1-yl)thiourea

1-(Bicyclo[2.2.1]heptan-1-yl)thiourea

Cat. No. B8485970
M. Wt: 170.28 g/mol
InChI Key: NYKABPMOBIJFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bicyclo[2.2.1]heptan-1-yl)thiourea is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.28 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

1-bicyclo[2.2.1]heptanylthiourea

InChI

InChI=1S/C8H14N2S/c9-7(11)10-8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H3,9,10,11)

InChI Key

NYKABPMOBIJFCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)NC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL RBF was purged with nitrogen gas before being charged with tert-butyl bicyclo[2.2.1]heptan-1-ylcarbamate (6.60 g, 31.0 mmol) and dichloromethane (66 mL). The solution was cooled in a 0° C. a bath, and then trifluoroacetic acid (12 mL, 18 g, 156 mL) was added. The cooling bath was removed, and the reaction mixture was allowed to warm to room temperature during which time a gas evolved from the reaction mixture. After 3 h at room temperature the reaction mixture was concentrated in vacuo to afford a viscous oil. This material was dissolved in dichloromethane (82 mL), and triethylamine (13.0 mL, 94 mmol) and benzoyl isothiocyanate (4.6 mL, 34 mmol) were added. After stirring at room temperature under an atmosphere of nitrogen for 14 h, the reaction mixture was concentrated in vacuo, and the resulting residue was dissolved in MeOH/THF/H2O (2:1:1, ca. 0.3 M). Potassium carbonate (22 g, 156 mmol) was added, and the biphasic solution was vigorously stirred for 3 h. The organic solvents were removed under reduced pressure during which time a yellow precipitate formed. The precipitate was filtered, washed with water (30 ml) and cold (−20° C.) diethyl ether to provide a white precipitate. This material was allowed to air dry for 10 min and then dried under high vacuum at room temperature for ca. 18 h to afford the title compound (3.8 g) as a fine white powder.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Four
Quantity
82 mL
Type
solvent
Reaction Step Five

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